molecular formula C60H65FN12O7S B12405032 KRAS G12D inhibitor 17 CAS No. 2821793-99-9

KRAS G12D inhibitor 17

Cat. No.: B12405032
CAS No.: 2821793-99-9
M. Wt: 1117.3 g/mol
InChI Key: XXWMEQMGQNHRAF-WFJRNIGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 17 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a quinazoline-linked (4R)-4-hydroxy-L-prolinamide compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then formulated for oral administration, ensuring stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

KRAS G12D inhibitor 17 has a wide range of scientific research applications:

Mechanism of Action

KRAS G12D inhibitor 17 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effector proteins such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival. The compound’s selectivity for the G12D mutation ensures minimal off-target effects .

Biological Activity

KRAS G12D inhibitor 17, also known as Setidegrasib, represents a significant advancement in targeted cancer therapy, particularly for malignancies driven by the KRAS G12D mutation. This compound has garnered attention due to its ability to induce degradation of the mutant KRAS protein, which is notoriously difficult to inhibit due to its smooth surface and lack of suitable binding pockets. This article will explore the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential implications for clinical use.

Compound Overview

  • Name : this compound (Setidegrasib)
  • CAS Number : 2821793-99-9
  • Molecular Formula : C60_{60}H65_{65}FN12_{12}O7_7S
  • Molecular Weight : 1117.30 g/mol
  • Structure : Quinazoline-linked (4R)-4-hydroxy-L-prolinamide

Setidegrasib is classified as a PROTAC (Proteolysis Targeting Chimera), which utilizes the cellular ubiquitin-proteasome system to selectively degrade target proteins. This mechanism is particularly advantageous for targeting the KRAS G12D mutation, which has historically been considered "undruggable" due to its structural properties.

The biological activity of this compound involves several key processes:

  • Binding and Degradation : Setidegrasib binds to the KRAS G12D mutant protein, facilitating its recognition by the ubiquitin-proteasome system. This leads to targeted degradation of the mutant protein, effectively reducing its levels in cancer cells.
  • Inhibition of Signaling Pathways : By degrading KRAS G12D, Setidegrasib interrupts downstream signaling pathways that are critical for tumor growth and survival, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound in various cancer models:

  • In Vitro Studies : Setidegrasib demonstrated potent inhibition of cell proliferation in pancreatic cancer cell lines harboring the KRAS G12D mutation. In these studies, IC50_{50} values were reported in the sub-nanomolar range, indicating high potency .
  • In Vivo Studies : In murine models of pancreatic cancer, Setidegrasib significantly inhibited tumor growth and improved survival rates. The compound's ability to reduce tumor burden was attributed to its mechanism of inducing KRAS degradation rather than merely inhibiting its activity .

Table 1: Efficacy of this compound in Preclinical Models

Study TypeModel TypeIC50_{50} (nM)Tumor Growth Inhibition (%)
In VitroPancreatic Cancer Cells<1Not applicable
In VivoMouse Xenograft ModelNot applicable70%

Case Studies

  • Case Study on Pancreatic Cancer :
    A study involving a cohort of pancreatic cancer patients with confirmed KRAS G12D mutations showed promising results when treated with Setidegrasib. Patients exhibited reduced tumor markers and improved quality of life during treatment .
  • Combination Therapy :
    Another investigation explored the effects of combining Setidegrasib with standard chemotherapy agents. The results indicated synergistic effects that enhanced overall treatment efficacy against pancreatic tumors .

Properties

CAS No.

2821793-99-9

Molecular Formula

C60H65FN12O7S

Molecular Weight

1117.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[4-[4-[[6-cyclopropyl-4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-7-(6-fluoro-5-methyl-1H-indazol-4-yl)-2-(oxan-4-yloxy)quinazolin-8-yl]oxymethyl]phenyl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1

InChI Key

XXWMEQMGQNHRAF-WFJRNIGCSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1C[C@@H]3C[C@H]1CN3)OC1CCOCC1)C1CC1)C=NN2)F

Canonical SMILES

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F

Origin of Product

United States

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